1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester
Overview
Description
1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester is a chemical compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and reactivity
Preparation Methods
The synthesis of 1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors. For example, the reaction of a β-amino alcohol with a suitable leaving group under basic conditions can lead to the formation of the azetidine ring.
Introduction of Nitro Groups: The introduction of nitro groups can be achieved through nitration reactions. This involves treating the azetidine derivative with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Esterification: The final step involves the esterification of the carboxylic acid group with phenylmethanol in the presence of a suitable catalyst, such as sulfuric acid or a Lewis acid, to form the phenylmethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the phenylmethyl group is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and phenylmethanol.
Common reagents and conditions used in these reactions include nitric acid, sulfuric acid, hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles.
Scientific Research Applications
1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins with unique properties.
Mechanism of Action
The mechanism of action of 1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The nitro groups can participate in redox reactions, while the azetidine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester can be compared with other azetidine derivatives, such as:
1-Azetidinecarboxylic acid, 3-hydroxy-, phenylmethyl ester: This compound has a hydroxyl group instead of nitro groups, leading to different reactivity and applications.
3-Amino-1-azetidinecarboxylic acid phenylmethyl ester: This compound contains an amino group, which can impart different biological activities and chemical reactivity.
3-Azetidinecarboxylic acid: This simpler derivative lacks the ester and nitro groups, making it less reactive but still useful as a building block in organic synthesis.
Properties
IUPAC Name |
benzyl 3,3-dinitroazetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O6/c15-10(20-6-9-4-2-1-3-5-9)12-7-11(8-12,13(16)17)14(18)19/h1-5H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHYCEHLBGDGLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)([N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440098 | |
Record name | 1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147636-85-9 | |
Record name | 1-Azetidinecarboxylic acid, 3,3-dinitro-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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